5-Iodo-1-pentyne physical and chemical properties
5-Iodo-1-pentyne physical and chemical properties
An In-depth Technical Guide to 5-Iodo-1-pentyne: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodo-1-pentyne is a valuable chemical intermediate, combining the reactivity of a terminal alkyne and a primary alkyl iodide. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and common reactions, and a discussion of its relevance in organic synthesis. All quantitative data are summarized for clarity, and key experimental workflows are visualized.
Core Physical and Chemical Properties
5-Iodo-1-pentyne is a colorless to light yellow liquid.[1] Its core properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇I | [1][2] |
| Molecular Weight | 194.01 g/mol | [1][2] |
| CAS Number | 2468-55-5 | [1][2][3][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 84-89 °C @ 43 Torr | [1][2] |
| Density (Predicted) | 1.706 ± 0.06 g/cm³ | [1][2] |
| Flash Point | 8 °C / 57.38 °C | [1][5] |
| Storage Temperature | 2-8 °C | [5] |
Note on Flash Point: Conflicting data exists for the flash point. Users should consult the specific safety data sheet from their supplier.
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-iodopent-1-yne | [3] |
| SMILES | ICCCC#C | [4][5] |
| InChI | 1S/C5H7I/c1-2-3-4-5-6/h1H,3-5H2 | [5] |
| InChIKey | SEHFYZRHGUPLSY-UHFFFAOYSA-N | [5] |
Solubility
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 5-Iodo-1-pentyne are not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present.
Table 3: Predicted NMR and IR Data
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | ≡C-H | ~1.9 - 2.5 ppm (t) |
| -CH ₂-C≡ | ~2.2 - 2.5 ppm (td) | |
| -CH ₂-CH₂I | ~1.8 - 2.2 ppm (p) | |
| -CH ₂-I | ~3.1 - 3.4 ppm (t) | |
| ¹³C NMR | ≡ C-H | ~68 - 75 ppm |
| -C ≡ | ~80 - 85 ppm | |
| -C H₂-C≡ | ~15 - 20 ppm | |
| -C H₂-CH₂I | ~30 - 35 ppm | |
| -C H₂-I | ~5 - 10 ppm | |
| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ (sharp, strong) |
| C≡C stretch | ~2120 cm⁻¹ (weak) | |
| C-H (sp³) stretch | ~2850-2960 cm⁻¹ | |
| C-I stretch | ~500-600 cm⁻¹ |
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M⁺) for 5-Iodo-1-pentyne would be observed at m/z = 194. A prominent peak at m/z = 127 would correspond to the iodine cation (I⁺).[6] Common fragmentation patterns would involve the loss of an iodine radical (M⁺ - 127), resulting in a fragment at m/z = 67, corresponding to the pentynyl cation ([C₅H₇]⁺).[7][8]
Experimental Protocols
Synthesis of 5-Iodo-1-pentyne via Finkelstein Reaction
A common and effective method for the synthesis of alkyl iodides from the corresponding chlorides or bromides is the Finkelstein reaction.[9][10][11] This protocol describes the synthesis from the more readily available 5-chloro-1-pentyne.
Workflow for Synthesis of 5-Iodo-1-pentyne
Caption: Finkelstein reaction workflow for 5-Iodo-1-pentyne synthesis.
Materials:
-
5-chloro-1-pentyne
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-1-pentyne (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, then with a saturated sodium thiosulfate solution to remove any residual iodine, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-Iodo-1-pentyne.
Sonogashira Coupling Reaction
5-Iodo-1-pentyne is an excellent substrate for Sonogashira coupling, a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide. In this case, the iodoalkane end of the molecule can react with a terminal alkyne.
Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
5-Iodo-1-pentyne
-
A terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1 eq).
-
Add 5-Iodo-1-pentyne (1.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as necessary until TLC or GC analysis indicates the consumption of the starting material.
-
Upon completion, cool the reaction mixture and dilute with an appropriate solvent like diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting diyne product by flash column chromatography.
Applications in Research and Development
While there is no specific evidence of 5-Iodo-1-pentyne being directly involved in signaling pathways, its functional groups make it a versatile building block in medicinal chemistry and drug discovery. Terminal alkynes are used in "click chemistry" and bioorthogonal ligation reactions, which allow for the labeling and tracking of biomolecules in living systems.[12][13][14][15][16] The iodo- group allows for its attachment to various molecular scaffolds through nucleophilic substitution or cross-coupling reactions. This dual reactivity makes it a useful tool for creating complex molecules and probes for biological studies.
Safety and Handling
5-Iodo-1-pentyne is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, typically at 2-8 °C.[5] Always consult the material safety data sheet (MSDS) before use.
References
- 1. 5-IODO-1-PENTYNE | 2468-55-5 [amp.chemicalbook.com]
- 2. 5-IODO-1-PENTYNE CAS#: 2468-55-5 [m.chemicalbook.com]
- 3. 5-Iodo-1-pentyne | C5H7I | CID 11019720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-IODO-1-PENTYNE [sobekbio.com]
- 5. 5-碘-1-戊炔 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. Finkelstein Reaction [organic-chemistry.org]
- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 13. Developing unstrained alkenes and alkynes for bioorthogonal chemistry [repository.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
